

# Thionicotinamide: An In Vivo Anticancer Agent Targeting Cellular Metabolism

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## Compound of Interest

Compound Name: *Thionicotinamide*

Cat. No.: *B1219654*

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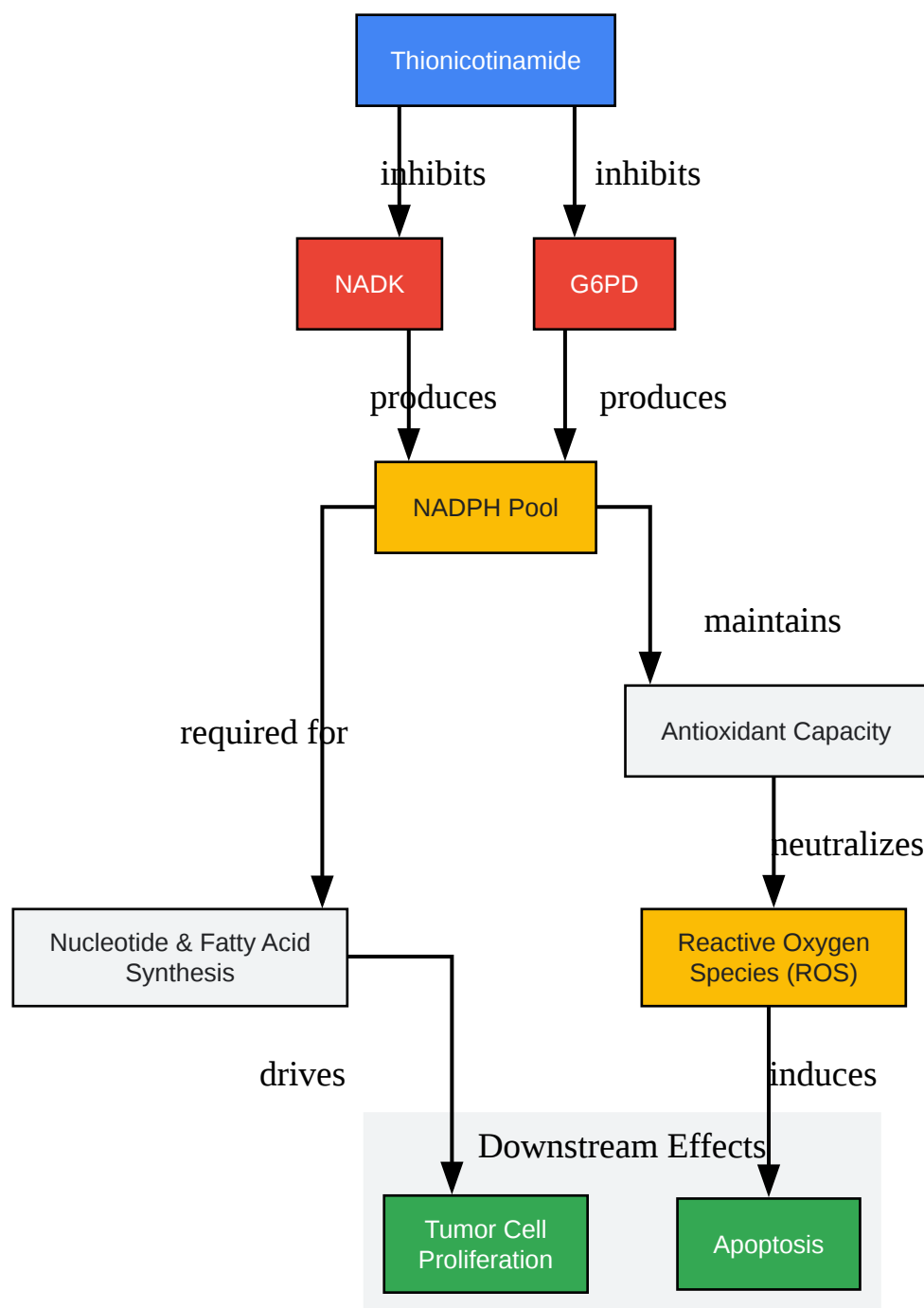
For researchers and professionals in drug development, the exploration of novel anticancer compounds with unique mechanisms of action is a perpetual quest. **Thionicotinamide**, a derivative of nicotinamide, has emerged as a promising candidate, demonstrating notable anticancer effects in preclinical in vivo models. This guide provides a comprehensive overview of the in vivo anticancer properties of **Thionicotinamide**, detailing its mechanism of action, experimental protocols, and efficacy in colon cancer and lymphoma models.

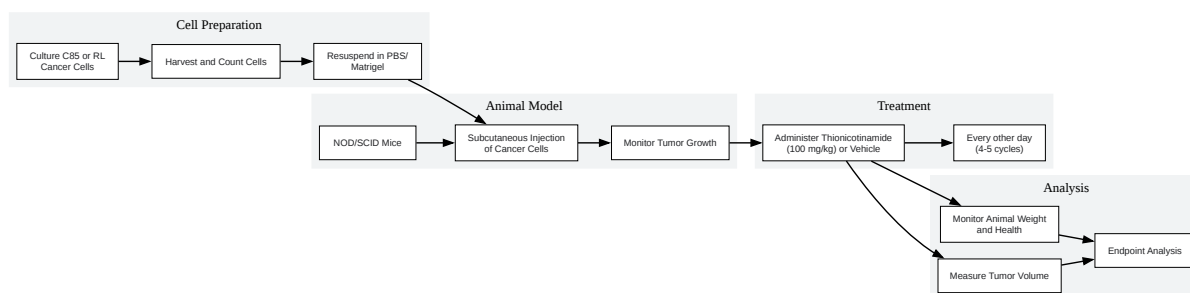
## Mechanism of Action: A Dual Inhibitor of Key Metabolic Enzymes

**Thionicotinamide** exerts its anticancer effects by targeting fundamental metabolic pathways that are often upregulated in cancer cells. It functions as a dual inhibitor of two critical enzymes: NAD<sup>+</sup> kinase (NADK) and Glucose-6-Phosphate Dehydrogenase (G6PD).[1] This inhibition leads to a cascade of events within the cancer cell, ultimately culminating in reduced proliferation and cell death.

The primary mechanism involves the depletion of the cellular pool of NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced form).[1] NADPH is a crucial molecule for cancer cells, serving as a key reducing equivalent in various biosynthetic pathways, including the synthesis of nucleotides and fatty acids.[1] Furthermore, NADPH is essential for the regeneration of reduced glutathione, a primary antioxidant that protects cells from the damaging effects of reactive oxygen species (ROS).[1]

By inhibiting NADK and G6PD, **Thionicotinamide** effectively curtails the production of NADPH. [1] This has a two-pronged anticancer effect: it hampers the biosynthetic capabilities required for rapid cell division and increases intracellular oxidative stress by reducing the cell's antioxidant capacity.[1] The elevated ROS levels can lead to cellular damage and trigger apoptosis.





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## References

- 1. Suppression of Cytosolic NADPH Pool by Thionicotinamide Increases Oxidative Stress and Synergizes with Chemotherapy - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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